molecular formula C12H10O5S B11849637 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid CAS No. 893738-07-3

5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid

Cat. No.: B11849637
CAS No.: 893738-07-3
M. Wt: 266.27 g/mol
InChI Key: KOXGKEZYGKWJMZ-UHFFFAOYSA-N
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Description

5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids It features a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a 4-(methylsulfonyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, to form sulfone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols, aldehydes.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Methylsulfonyl)phenyl)furan-2-carboxylic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

893738-07-3

Molecular Formula

C12H10O5S

Molecular Weight

266.27 g/mol

IUPAC Name

5-(4-methylsulfonylphenyl)furan-2-carboxylic acid

InChI

InChI=1S/C12H10O5S/c1-18(15,16)9-4-2-8(3-5-9)10-6-7-11(17-10)12(13)14/h2-7H,1H3,(H,13,14)

InChI Key

KOXGKEZYGKWJMZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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